

Application Notes and Protocols: Cupric Tartrate as a Reagent in Qualitative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cupric tartrate

Cat. No.: B1604005

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupric tartrate plays a crucial role as a key component in several classical biochemical reagents used for qualitative analysis. Its ability to form a stable, soluble complex with cupric ions (Cu^{2+}) in an alkaline medium prevents the precipitation of copper(II) hydroxide, thereby enabling specific redox and complexometric reactions. This document provides detailed application notes and experimental protocols for two major qualitative tests that utilize cupric tartrate: Fehling's test for the detection of reducing sugars and the Biuret test for the identification of proteins and peptides.

Fehling's Test for Reducing Sugars Application Notes

Fehling's test is a widely used method to differentiate between reducing and non-reducing sugars.^[1] Reducing sugars possess a free aldehyde or ketone functional group and can act as reducing agents. The test is also valuable in medical diagnostics for the detection of glucose in urine, which can be an indicator of diabetes mellitus.^[2] Aromatic aldehydes do not typically give a positive result with Fehling's test.^[3]

The active reagent, Fehling's solution, is prepared by mixing two separate solutions immediately before use: Fehling's A (an aqueous solution of copper(II) sulfate) and Fehling's B (an alkaline solution of potassium sodium tartrate, also known as Rochelle salt).^{[4][5]} The

tartrate ions from Rochelle salt chelate the cupric ions (Cu^{2+}), forming a deep blue bis(tartrate) complex.[3] This complex prevents the formation of copper(II) hydroxide precipitate in the alkaline conditions provided by sodium hydroxide.[1]

Upon heating in the presence of a reducing sugar, the aldehyde group is oxidized to a carboxylate anion.[3] Concurrently, the Cu^{2+} ions in the tartrate complex are reduced to cuprous ions (Cu^+), which then precipitate out of the solution as insoluble red copper(I) oxide (Cu_2O).[6][7] The appearance of this brick-red precipitate is a positive indicator for the presence of reducing sugars.[7]

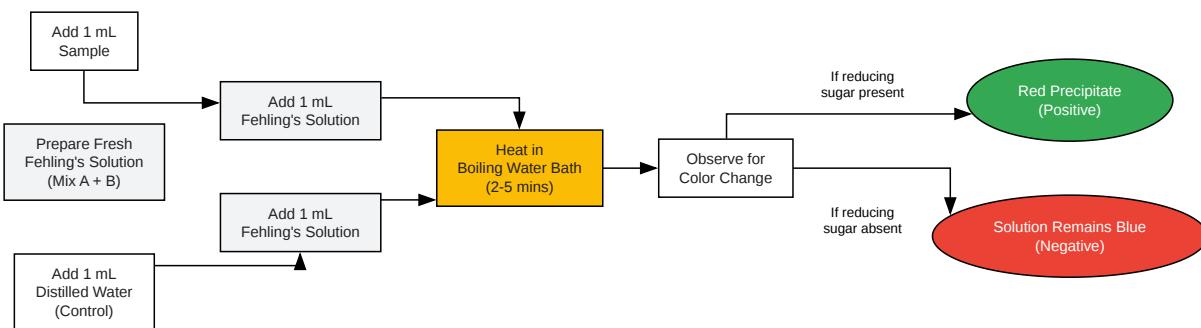
Experimental Protocol

a) Preparation of Fehling's Solution

Fehling's solution is prepared by combining equal volumes of Fehling's Solution A and Fehling's Solution B immediately before the experiment.[3] The individual solutions are stable and can be stored separately.

Solution	Reagent	Concentration/ Amount	Solvent	Final Volume
Fehling's A	Copper(II) Sulfate Pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)	7 g	Distilled Water	100 mL
Dilute Sulfuric Acid	A few drops			
Fehling's B	Potassium Sodium Tartrate (Rochelle Salt)	35 g	Distilled Water	100 mL
Sodium Hydroxide (NaOH)	12 g			

Source:[8][9]


b) Test Procedure

- In a clean test tube, add 1 mL of the sample solution to be tested.
- Prepare a negative control by adding 1 mL of distilled water to a separate test tube.
- To each test tube, add 1 mL of freshly prepared Fehling's solution (a mixture of 0.5 mL of Fehling's A and 0.5 mL of Fehling's B).
- Place the test tubes in a boiling water bath for 2-5 minutes.^[5]
- Remove the test tubes from the water bath and observe for any color change.

Interpretation of Results

Observation	Interpretation
Formation of a reddish-brown (brick-red) precipitate.	Positive Result: Reducing sugars are present. ^[1]
The solution remains blue.	Negative Result: Reducing sugars are absent.

Experimental Workflow: Fehling's Test

[Click to download full resolution via product page](#)

Caption: Workflow for the detection of reducing sugars using Fehling's test.

Biuret Test for Proteins and Peptides

Application Notes

The Biuret test is a chemical assay used to detect the presence of peptide bonds in a sample.
[10] Since proteins and peptides are composed of amino acids linked by peptide bonds, this test gives a positive result for these macromolecules.[11] Individual amino acids, which lack peptide bonds, do not yield a positive test.[12] The test is named after the compound biuret ($\text{H}_2\text{N}-\text{CO}-\text{NH}-\text{CO}-\text{NH}_2$), which is formed from the condensation of two urea molecules and gives a positive result due to the similarity of its bonds to peptide bonds.[11]

The Biuret reagent is an alkaline solution of copper(II) sulfate, where sodium potassium tartrate is added to chelate and stabilize the cupric ions, preventing their precipitation as copper(II) hydroxide.[13] In an alkaline environment, the nitrogen atoms in the peptide bonds of proteins form a coordination complex with the Cu^{2+} ions.[11] This complex formation results in a characteristic color change of the solution from blue to violet or purple.[14]

The intensity of the purple color is directly proportional to the concentration of peptide bonds, and therefore, the protein concentration in the sample.[11] This principle allows for the quantitative determination of total protein content using spectrophotometry by measuring the absorbance at 540 nm.[13][14]

Experimental Protocol

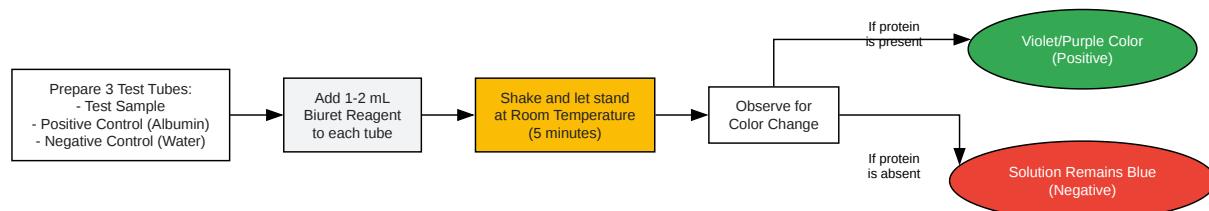
a) Preparation of Biuret Reagent

Reagent	Amount	Solvent	Final Volume
Copper(II) Sulfate Pentahydrate (CuSO ₄ ·5H ₂ O)	1.5 g	Distilled Water	1 L
Sodium Potassium Tartrate (C ₄ H ₄ O ₆ KNa·4H ₂ O)	6.0 g		
Sodium Hydroxide (NaOH)	300 mL of 10% solution		

Source:[14][15]

Procedure for preparation: Dissolve 1.5 g of copper(II) sulfate pentahydrate and 6.0 g of sodium potassium tartrate in 500 mL of distilled water. While stirring, add 300 mL of a 10% sodium hydroxide solution. Finally, dilute the mixture to a final volume of 1 L with distilled water.

[15]


b) Test Procedure

- Take three clean test tubes and label them "Test," "Positive Control," and "Negative Control."
- In the "Test" tube, add 1-2 mL of the sample solution.
- In the "Positive Control" tube, add 1-2 mL of a known protein solution (e.g., albumin solution).
- In the "Negative Control" tube, add 1-2 mL of distilled water.
- To each test tube, add 1-2 mL of the Biuret reagent.
- Shake the tubes well and allow them to stand at room temperature for 5 minutes.[11]
- Observe any color change in the solutions.

Interpretation of Results

Observation	Interpretation
The solution turns from blue to violet/purple.	Positive Result: Peptide bonds are present, indicating the presence of protein. [11]
The solution remains blue.	Negative Result: Peptide bonds are absent. [11]

Experimental Workflow: Biuret Test

[Click to download full resolution via product page](#)

Caption: Workflow for the detection of proteins and peptides using the Biuret test.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. microbenotes.com [microbenotes.com]
- 2. Fehling's solution: Preparation, Tests and Application [allen.in]
- 3. byjus.com [byjus.com]
- 4. Fehling's solution - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. mlsu.ac.in [mlsu.ac.in]

- 7. Fehling Test – Principle, Procedure, Result & Applications [vedantu.com]
- 8. Fehling's test for reducing sugars [wwwchem.uwimona.edu.jm]
- 9. Fehling's Solution - GeeksforGeeks [geeksforgeeks.org]
- 10. byjus.com [byjus.com]
- 11. microbenotes.com [microbenotes.com]
- 12. Biuret Test: Principle, Procedure, and Results Explained [vedantu.com]
- 13. mlsu.ac.in [mlsu.ac.in]
- 14. biologyonline.com [biologyonline.com]
- 15. Principle and Protocol of Biuret Method - Creative BioMart [creativebiomart.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Cupric Tartrate as a Reagent in Qualitative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1604005#cupric-tartrate-as-a-reagent-in-qualitative-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

